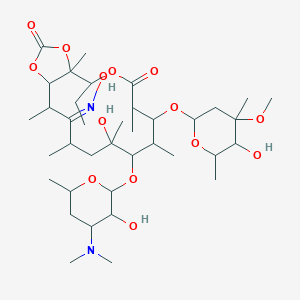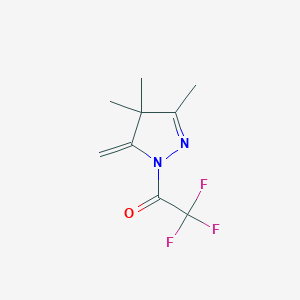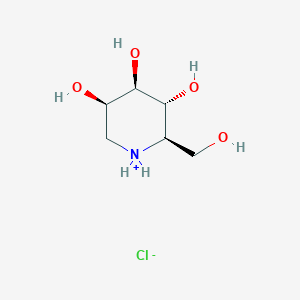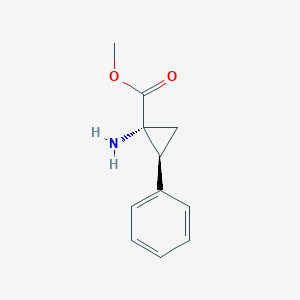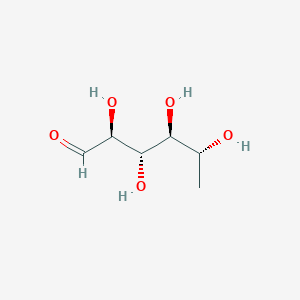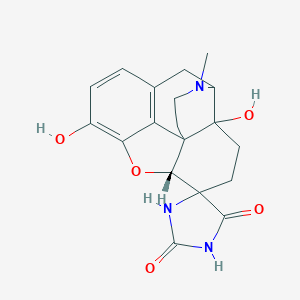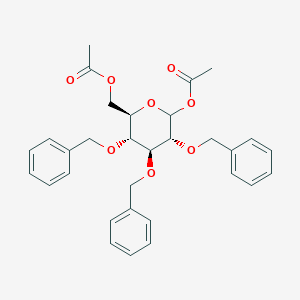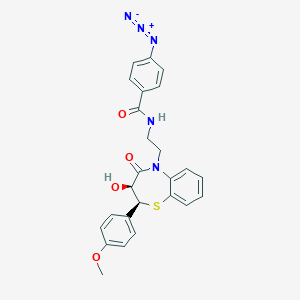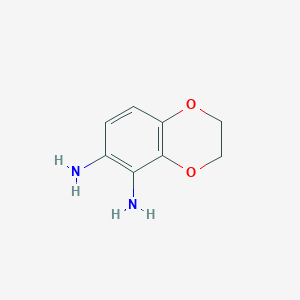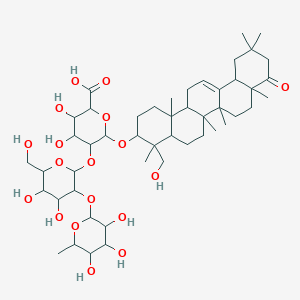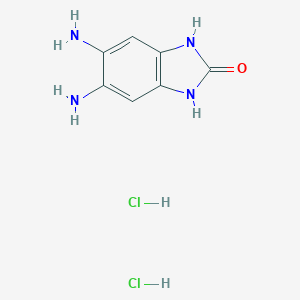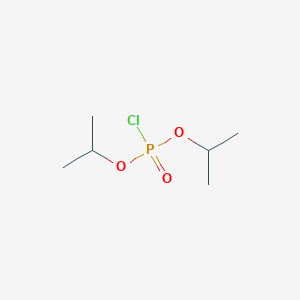
Diisopropyl chlorophosphate
描述
It is a colorless to almost colorless liquid that is moisture-sensitive and has a molecular weight of 200.60 g/mol . This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Diisopropyl chlorophosphate can be synthesized through the reaction of diisopropyl phosphite with phosphorus trichloride under controlled conditions . The reaction typically involves the following steps:
Reaction of diisopropyl phosphite with phosphorus trichloride: This step generates diisopropyl phosphorochloridate.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
Diisopropyl chlorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding phosphoramidates or phosphates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form diisopropyl phosphate and hydrochloric acid.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, it can participate in such reactions under specific conditions.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Diisopropyl chlorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoramidates and phosphates.
Biology: It serves as a tool for studying enzyme mechanisms, especially those involving phosphorylation.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of diisopropyl chlorophosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to nucleophilic sites on target molecules, such as enzymes or other proteins. This phosphorylation can alter the activity of the target molecule, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific application and context in which this compound is used.
相似化合物的比较
Diisopropyl chlorophosphate can be compared with other similar compounds, such as:
Diisopropyl fluorophosphate: This compound is also a phosphorylating agent but contains a fluorine atom instead of chlorine.
Diethyl chlorophosphate: Similar to this compound but with ethyl groups instead of isopropyl groups. It is used in similar applications but may have different reactivity and properties.
The uniqueness of this compound lies in its specific reactivity and the nature of its isopropyl groups, which can influence its behavior in chemical reactions and its applications in various fields.
属性
IUPAC Name |
2-[chloro(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFGWNUUDBGEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180423 | |
| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2574-25-6 | |
| Record name | Bis(1-methylethyl) phosphorochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorochloridic acid, diisopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl Phosphorochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for diisopropyl chlorophosphate with anilines?
A1: this compound (DIPCP) reacts with anilines through a concerted mechanism primarily involving a backside nucleophilic attack. This conclusion is drawn from kinetic studies that show an inverse secondary deuterium kinetic isotope effect (DKIE). Essentially, the reaction rate is slightly faster when deuterium replaces hydrogen in the aniline, suggesting a transition state where the C-H(D) bond is becoming less constrained. [, ]
Q2: Why is the anilinolysis of this compound considered "slow"?
A2: Research has shown that the reaction rate of this compound with anilines is slower than would be expected based solely on conventional stereoelectronic effects. [, ] While the exact reasons for this slow reaction rate haven't been fully elucidated in the provided research, it suggests that other factors, such as steric hindrance around the phosphorus center due to the isopropyl groups, might play a significant role in slowing down the nucleophilic attack.
Q3: How does the structure of the aniline affect its reaction with this compound?
A3: While the provided research doesn't delve deep into structure-activity relationships, it does indicate that the substituent on the aniline influences the reaction. The magnitude of the inverse secondary DKIE is highest when the aniline substituent (X) is hydrogen. [, ] This implies that electron-donating or withdrawing nature of the substituent on the aniline ring likely affects the electron density at the reaction center (nitrogen of aniline), thereby influencing the reaction rate with this compound.
Q4: Is there a relationship between the cholinesterase inhibiting activity of this compound and its toxicity?
A4: Yes, research suggests a correlation between the ability of this compound to inhibit cholinesterase and its toxicity. A study found that the logarithm of the lethal dose (LD50) for this compound in mice was directly proportional to the logarithm of the concentration required to inhibit 50% of cholinesterase activity in vitro. [] This suggests that cholinesterase inhibition is a key mechanism for the toxic effects of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



